molecular formula C15H23NNa2O6S2 B14881483 4,4'-(4,5,6,7-Tetrabromo-1,1-dioxido-3H-2,1-benzoxathiole-3,3-diyl)bis(2-iodo-6-nitrophenol)

4,4'-(4,5,6,7-Tetrabromo-1,1-dioxido-3H-2,1-benzoxathiole-3,3-diyl)bis(2-iodo-6-nitrophenol)

Cat. No.: B14881483
M. Wt: 423.5 g/mol
InChI Key: DPXDJGUFSPAFJZ-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4’-(4,5,6,7-Tetrabromo-1,1-dioxido-3H-2,1-benzoxathiole-3,3-diyl)bis(2-iodo-6-nitrophenol) is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple halogen atoms (bromine and iodine) and nitro groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(4,5,6,7-Tetrabromo-1,1-dioxido-3H-2,1-benzoxathiole-3,3-diyl)bis(2-iodo-6-nitrophenol) typically involves multi-step organic reactions. The process begins with the bromination of a suitable benzoxathiole precursor, followed by iodination and nitration steps. Each step requires specific reaction conditions, such as the use of bromine or iodine reagents, acidic or basic catalysts, and controlled temperatures to ensure the desired substitution reactions occur efficiently.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and reagent concentrations) is essential to achieve high yields and purity. Additionally, purification techniques such as recrystallization, chromatography, or distillation are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4,4’-(4,5,6,7-Tetrabromo-1,1-dioxido-3H-2,1-benzoxathiole-3,3-diyl)bis(2-iodo-6-nitrophenol) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are optimized based on the specific reaction being performed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups yields amino derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

4,4’-(4,5,6,7-Tetrabromo-1,1-dioxido-3H-2,1-benzoxathiole-3,3-diyl)bis(2-iodo-6-nitrophenol) has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic agent.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural features.

Mechanism of Action

The mechanism by which 4,4’-(4,5,6,7-Tetrabromo-1,1-dioxido-3H-2,1-benzoxathiole-3,3-diyl)bis(2-iodo-6-nitrophenol) exerts its effects involves interactions with specific molecular targets and pathways. The presence of halogen atoms and nitro groups allows the compound to interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Tetrabromophenol Blue: A related compound with similar brominated benzoxathiole structure but different functional groups.

    Tetrabromobisphenol A: Another brominated compound used in various industrial applications.

    Iodonitrophenol Derivatives: Compounds with similar iodo and nitro functional groups but different core structures.

Uniqueness

4,4’-(4,5,6,7-Tetrabromo-1,1-dioxido-3H-2,1-benzoxathiole-3,3-diyl)bis(2-iodo-6-nitrophenol) is unique due to its combination of brominated benzoxathiole core with iodo and nitro substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H23NNa2O6S2

Molecular Weight

423.5 g/mol

IUPAC Name

disodium;4-[3-methyl-N-(4-sulfonatobutyl)anilino]butane-1-sulfonate

InChI

InChI=1S/C15H25NO6S2.2Na/c1-14-7-6-8-15(13-14)16(9-2-4-11-23(17,18)19)10-3-5-12-24(20,21)22;;/h6-8,13H,2-5,9-12H2,1H3,(H,17,18,19)(H,20,21,22);;/q;2*+1/p-2

InChI Key

DPXDJGUFSPAFJZ-UHFFFAOYSA-L

Canonical SMILES

CC1=CC(=CC=C1)N(CCCCS(=O)(=O)[O-])CCCCS(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.